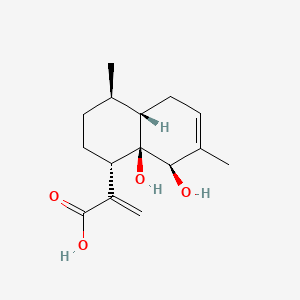
Artemisinin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Artemisinin B is a drug which may improve spatial memory in dementia patients and alter the levels of inflammatory cytokines in the hippocampus and the cortex. Artemisinin B may inhibit neuroinflammation and exert neuroprotective effects on cognitive functions by modulating the TLR4-MyD88-NF-κB signaling pathway. Artemisinin B has shown potential in the treatment of neuroinflammatory diseases.
Applications De Recherche Scientifique
1. Anticancer Properties
Artemisinin B, as part of the broader group of artemisinins derived from Chinese herbal medicine, has been identified for its anticancer activities. These include anti-proliferative, pro-apoptotic, anti-metastatic, anti-angiogenic effects, and the ability to regulate autophagy, reverse multidrug resistance, balance immunity, and enhance chemotherapy in both in vitro and in vivo studies. This makes artemisinin B a potential candidate for novel cancer therapies and combined therapy applications (Luo et al., 2019).
2. Treatment of Respiratory Diseases
Research has revealed that artemisinins, including artemisinin B, display multiple pharmacological actions against diseases affecting the respiratory system. These actions include reducing inflammation, viral infections, and cell and tumor proliferation. Artemisinins have been investigated for their potential in treating various respiratory diseases, including lung cancer, and have shown abilities such as attenuating proliferation, inflammation, invasion, and metastasis, and inducing apoptosis in lung cancer models and inflammatory-driven respiratory disorders (Cheong et al., 2020).
3. Neuroprotective Effects
Studies have indicated that artemisinin B may have neuroprotective effects, particularly in the context of Alzheimer's disease. It has been observed to inhibit neuroinflammation and exert protective effects on cognitive functions by modulating pathways such as TLR4-MyD88-NF-κB signaling. These findings suggest potential applications of artemisinin B in the treatment of neuroinflammatory diseases (Qiang et al., 2018).
4. Antiviral Properties
Artemisinin B has shown potential as an antiviral agent, particularly against hepatitis B virus (HBV). It was found to induce strong inhibition of viral production at concentrations that did not affect host cell viability. This suggests the feasibility of using artemisinin B as an antiviral agent against HBV infection (Romero et al., 2005).
5. Anti-Malarial Effects
While widely known for its anti-malarial properties, recent studies have explored the various mechanisms through which artemisinin B and its derivatives act against malaria. This includes inhibiting the SERCA of Plasmodium falciparum, which is crucial for the parasite's survival. Understanding these mechanisms is vital for developing more effective treatments and managing drug resistance (Eckstein-Ludwig et al., 2003).
Propriétés
Numéro CAS |
145941-07-7 |
|---|---|
Nom du produit |
Artemisinin B |
Formule moléculaire |
C15H22O4 |
Poids moléculaire |
266.33 g/mol |
Nom IUPAC |
2-[(1S,4R,4aS,8R,8aR)-8,8a-dihydroxy-4,7-dimethyl-2,3,4,4a,5,8-hexahydro-1H-naphthalen-1-yl]prop-2-enoic acid |
InChI |
InChI=1S/C15H22O4/c1-8-4-7-12(10(3)14(17)18)15(19)11(8)6-5-9(2)13(15)16/h5,8,11-13,16,19H,3-4,6-7H2,1-2H3,(H,17,18)/t8-,11+,12+,13-,15-/m1/s1 |
Clé InChI |
PVBSTLWHHZPUSK-JDRMZHCHSA-N |
SMILES isomérique |
C[C@@H]1CC[C@H]([C@@]2([C@H]1CC=C([C@H]2O)C)O)C(=C)C(=O)O |
SMILES |
CC1CCC(C2(C1CC=C(C2O)C)O)C(=C)C(=O)O |
SMILES canonique |
CC1CCC(C2(C1CC=C(C2O)C)O)C(=C)C(=O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Artemisinin B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



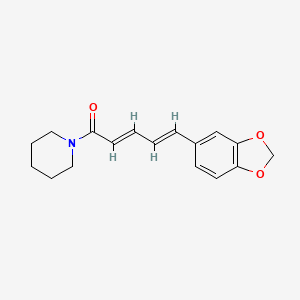
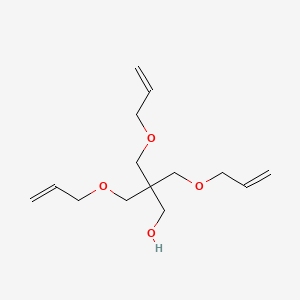
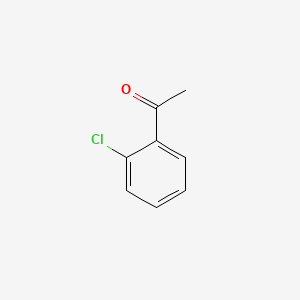
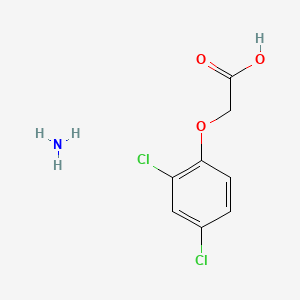
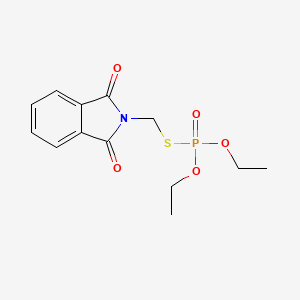
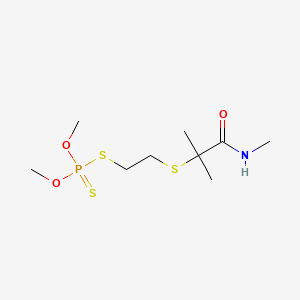
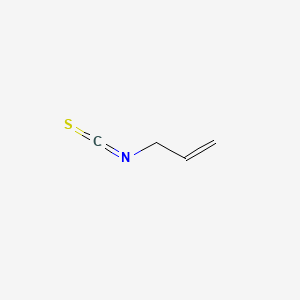
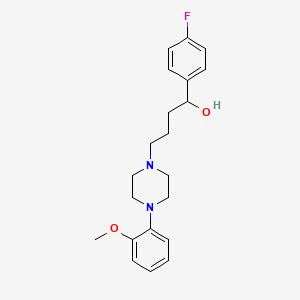
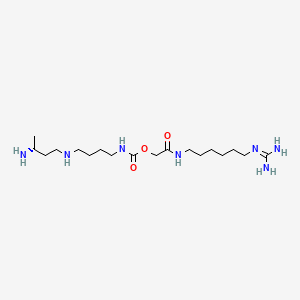
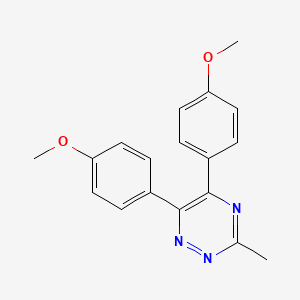
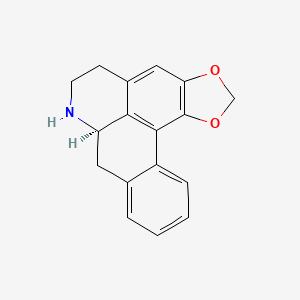
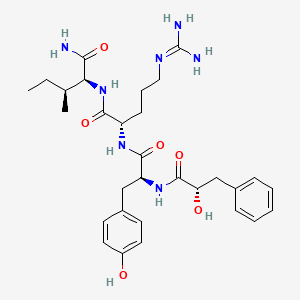
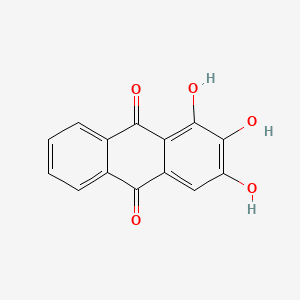
![5-Amino-6-[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2-(carbamoylamino)hexanamide](/img/structure/B1665117.png)